molecular formula C16H9Cl2N3O3S B443981 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 438530-31-5

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B443981
CAS No.: 438530-31-5
M. Wt: 394.2g/mol
InChI Key: JNAKRYBLKSYKFK-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration processes, which improve reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Coupling: Boronic acids and palladium catalysts in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-aminobenzamide.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The nitro group and thiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the thiazole ring enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-4-5-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAKRYBLKSYKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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